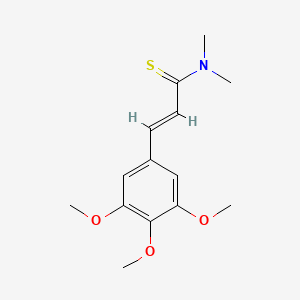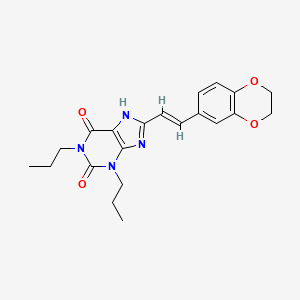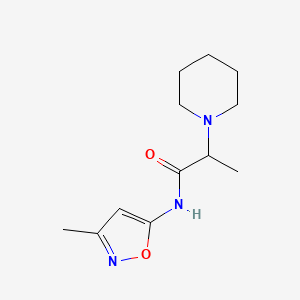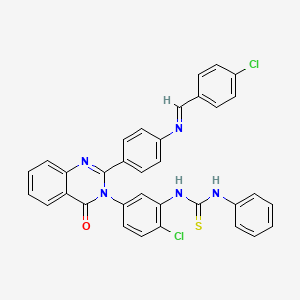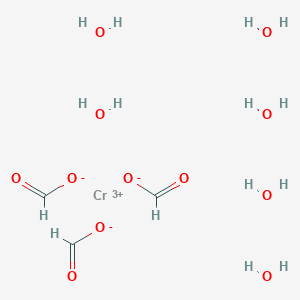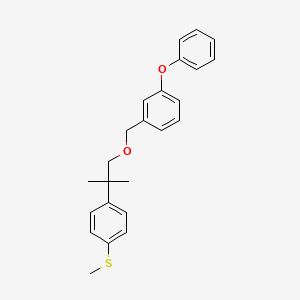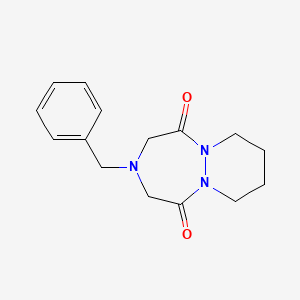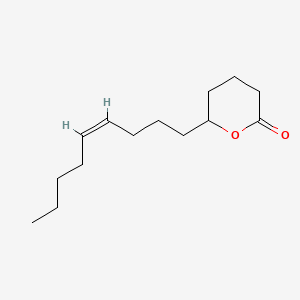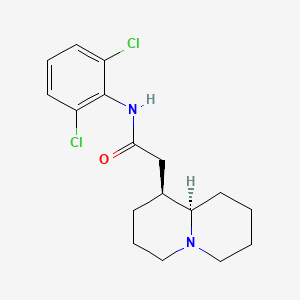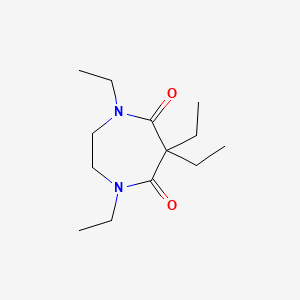
1,4,6,6-Tetraethyl-2,3-dihydro-1H-1,4-diazepine-5,7(4H,6H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4,6,6-Tetraethyl-2,3-dihydro-1H-1,4-diazepine-5,7(4H,6H)-dione is a synthetic organic compound belonging to the diazepine family. Diazepines are heterocyclic compounds containing a seven-membered ring with two nitrogen atoms. This specific compound is characterized by its four ethyl groups and a dihydro structure, which may impart unique chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4,6,6-Tetraethyl-2,3-dihydro-1H-1,4-diazepine-5,7(4H,6H)-dione typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Diazepine Ring: This can be achieved through cyclization reactions involving appropriate precursors such as ethyl-substituted amines and carbonyl compounds.
Introduction of Ethyl Groups: Alkylation reactions using ethyl halides or ethyl Grignard reagents can be employed to introduce ethyl groups at specific positions on the diazepine ring.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route for large-scale production. This includes:
Catalysts and Solvents: Use of efficient catalysts and solvents to enhance reaction rates and yields.
Purification Techniques: Implementation of purification techniques such as recrystallization, distillation, or chromatography to obtain high-purity product.
Chemical Reactions Analysis
Types of Reactions
1,4,6,6-Tetraethyl-2,3-dihydro-1H-1,4-diazepine-5,7(4H,6H)-dione can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound to its reduced forms, potentially altering its chemical properties.
Substitution: Substitution reactions can introduce different functional groups onto the diazepine ring, modifying its reactivity and applications.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate, or other strong oxidizers.
Reducing Agents: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution Reagents: Halogenating agents, alkylating agents, or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution may introduce alkyl or aryl groups.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Exploration of its pharmacological properties for therapeutic applications.
Industry: Use as an intermediate in the production of pharmaceuticals, agrochemicals, or other specialty chemicals.
Mechanism of Action
The mechanism of action of 1,4,6,6-Tetraethyl-2,3-dihydro-1H-1,4-diazepine-5,7(4H,6H)-dione involves its interaction with molecular targets and pathways. This may include:
Binding to Enzymes or Receptors: Modulating their activity and influencing biochemical processes.
Pathway Modulation: Affecting signaling pathways or metabolic routes within cells.
Comparison with Similar Compounds
Similar Compounds
Diazepam: A well-known diazepine used as a medication.
Clonazepam: Another diazepine with distinct pharmacological properties.
Lorazepam: A diazepine with applications in anxiety treatment.
Uniqueness
1,4,6,6-Tetraethyl-2,3-dihydro-1H-1,4-diazepine-5,7(4H,6H)-dione is unique due to its specific ethyl substitutions and dihydro structure, which may impart distinct chemical and biological properties compared to other diazepines.
Properties
CAS No. |
95050-20-7 |
|---|---|
Molecular Formula |
C13H24N2O2 |
Molecular Weight |
240.34 g/mol |
IUPAC Name |
1,4,6,6-tetraethyl-1,4-diazepane-5,7-dione |
InChI |
InChI=1S/C13H24N2O2/c1-5-13(6-2)11(16)14(7-3)9-10-15(8-4)12(13)17/h5-10H2,1-4H3 |
InChI Key |
GUWVRBXMSQGRDU-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(C(=O)N(CCN(C1=O)CC)CC)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


